molecular formula C4H4Cl2O B6150990 4,4-dichlorobut-3-en-2-one CAS No. 5780-61-0

4,4-dichlorobut-3-en-2-one

Cat. No.: B6150990
CAS No.: 5780-61-0
M. Wt: 138.98 g/mol
InChI Key: NXDUHPYJFYSBCT-UHFFFAOYSA-N
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Description

4,4-Dichlorobut-3-en-2-one is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated derivative of butenone, characterized by the presence of two chlorine atoms at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dichlorobut-3-en-2-one can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with acetylene in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in carbon tetrachloride as a solvent, with acetylene being bubbled through the reaction mixture .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dichlorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated or fully dechlorinated compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted butenones.

Scientific Research Applications

4,4-Dichlorobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dichlorobut-3-en-2-one involves its reactivity due to the presence of electron-withdrawing chlorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize different compounds.

Comparison with Similar Compounds

  • 1,1-Dichlorobut-1-en-3-one
  • 3-Buten-2-one, 4,4-dichloro
  • Methyl 2,2-dichlorovinyl ketone

Comparison: 4,4-Dichlorobut-3-en-2-one is unique due to the specific positioning of chlorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its electrophilicity and the ease with which it can participate in nucleophilic substitution reactions.

Properties

CAS No.

5780-61-0

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

4,4-dichlorobut-3-en-2-one

InChI

InChI=1S/C4H4Cl2O/c1-3(7)2-4(5)6/h2H,1H3

InChI Key

NXDUHPYJFYSBCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(Cl)Cl

Purity

95

Origin of Product

United States

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